3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide
Overview
Description
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a phenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide typically involves multiple steps, starting with the preparation of the dinitrophenoxy and methylsulfanylphenyl intermediates. These intermediates are then coupled through a series of reactions, including nitration, etherification, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenoxy and methylsulfanyl groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide
- 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
Uniqueness
Compared to similar compounds, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject for research and application.
Properties
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-32-21-5-3-2-4-20(21)23-22(26)11-8-15-6-9-18(10-7-15)31-19-13-16(24(27)28)12-17(14-19)25(29)30/h2-7,9-10,12-14H,8,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCBPVVSAHEYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365650 | |
Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-78-3 | |
Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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